(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester (3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708772
InChI: InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
SMILES: C1COCC(C1NC(=O)OCC2=CC=CC=C2)O
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13708772

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester -

Specification

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name benzyl N-(3-hydroxyoxan-4-yl)carbamate
Standard InChI InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
Standard InChI Key NNPZVJYFQGRHEV-UHFFFAOYSA-N
SMILES C1COCC(C1NC(=O)OCC2=CC=CC=C2)O
Canonical SMILES C1COCC(C1NC(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is benzyl N-(3-hydroxyoxan-4-yl)carbamate, with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . Its structure features:

  • A tetrahydropyran ring with a hydroxyl group at the 3-position.

  • A carbamic acid benzyl ester moiety at the 4-position.

Stereochemical variations exist, including (3S,4S) and (3R,4R) enantiomers, which influence biological activity .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
CAS Number (Racemic)2138758-25-3
CAS Number (3S,4S)2442565-27-5
CAS Number (3R,4R)2453296-58-5
Purity≥98%

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Cyclization: Formation of the tetrahydropyran ring from diol or epoxide precursors under acidic/basic conditions.

  • Hydroxylation: Selective oxidation using pyridinium chlorochromate (PCC) or Swern oxidation.

  • Esterification: Reaction of the hydroxylated intermediate with benzyl chloroformate in the presence of triethylamine.

Representative Reaction Scheme:

  • Cyclization:
    DiolH⁺/OH⁻Tetrahydropyran\text{Diol} \xrightarrow{\text{H⁺/OH⁻}} \text{Tetrahydropyran}

  • Oxidation:
    TetrahydropyranPCC3-Hydroxy-tetrahydropyran\text{Tetrahydropyran} \xrightarrow{\text{PCC}} \text{3-Hydroxy-tetrahydropyran}

  • Esterification:
    3-Hydroxy-tetrahydropyran+Benzyl chloroformateEt₃NProduct\text{3-Hydroxy-tetrahydropyran} + \text{Benzyl chloroformate} \xrightarrow{\text{Et₃N}} \text{Product}

Industrial Optimization

Industrial methods prioritize scalability and sustainability:

  • Continuous Flow Reactors: Enhance reaction control and yield.

  • Catalytic Processes: Reduce reliance on stoichiometric reagents.

  • Green Chemistry: Solvent recycling and waste minimization.

Chemical Reactivity and Transformations

Key Reactions

The compound undergoes diverse transformations due to its functional groups:

Table 2: Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor Products
OxidationPCC, Dess-Martin periodinaneKetone or aldehyde derivatives
ReductionLiAlH₄, NaBH₄Alcohol derivatives
SubstitutionAlkyl halides, acyl chloridesFunctionalized carbamates

For example, reduction of the ester moiety yields benzyl alcohol analogs, while oxidation converts the hydroxyl group to a carbonyl.

Applications Across Disciplines

Synthetic Chemistry

  • Building Block: Used in heterocycle synthesis, such as pyrrolidines and piperidines.

  • Chiral Auxiliary: Enantioselective synthesis of pharmaceuticals .

Material Science

  • Polymer Modification: Enhances thermal stability in polyurethane foams.

Drug Discovery

  • Lead Compound: Structural optimization for kinase inhibitors and protease antagonists .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundKey DifferencesBioactivity (IC₅₀)
Methyl ester analogSmaller ester groupP-gp IC₅₀: 2.5 μM
Ethyl ester analogIntermediate steric bulkP-gp IC₅₀: 1.8 μM
Benzyl ester (this compound)Enhanced lipophilicityP-gp IC₅₀: 0.9 μM

The benzyl ester’s aromatic ring improves membrane permeability and target binding.

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